5-Ethynyl-2-(trifluoromethyl)pyridine CAS number 1196155-24-4 properties
5-Ethynyl-2-(trifluoromethyl)pyridine CAS number 1196155-24-4 properties
CAS Number: 1196155-24-4
Introduction
5-Ethynyl-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic building block of significant interest to researchers in medicinal chemistry and agrochemical synthesis. The unique combination of a reactive ethynyl group and an electron-withdrawing trifluoromethyl-substituted pyridine ring imparts distinct physicochemical properties and versatile reactivity. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this valuable synthetic intermediate, offering insights for its effective utilization in research and development. The trifluoromethylpyridine (TFMP) moiety is a well-established pharmacophore and agro-pharmacophore, known to enhance metabolic stability, binding affinity, and bioavailability of parent molecules.[1][2][3][4][5][6] The terminal alkyne functionality serves as a versatile handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira cross-coupling reactions.[7][8][9][10]
Physicochemical Properties
A summary of the key physicochemical properties of 5-Ethynyl-2-(trifluoromethyl)pyridine is presented in the table below. It is important to note that while the molecular formula and weight are well-defined, experimental data for properties such as melting and boiling points are not consistently reported in publicly available literature.
| Property | Value | Source(s) |
| CAS Number | 1196155-24-4 | [11][12][13][14] |
| Molecular Formula | C₈H₄F₃N | [11][12][13][14] |
| Molecular Weight | 171.12 g/mol | [11][12][13][14] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, THF, Ethyl Acetate) | General chemical knowledge |
| SMILES | C#Cc1ccc(nc1)C(F)(F)F | [14] |
| InChI | 1S/C8H4F3N/c1-2-6-3-4-7(12-5-6)8(9,10)11/h1,3-5H | [14] |
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be characterized by distinct signals for the aromatic and acetylenic protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-alkyne | 3.0 - 3.5 | s | - |
| H-3 | 7.7 - 7.9 | d | ~8.0 |
| H-4 | 7.9 - 8.1 | dd | ~8.0, ~2.0 |
| H-6 | 8.6 - 8.8 | d | ~2.0 |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show characteristic signals for the pyridine ring, the trifluoromethyl group, and the alkyne.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| C-alkyne (CH) | 80 - 85 | s | - |
| C-alkyne (C) | 85 - 90 | s | - |
| C-2 | 145 - 150 | q | ³JCF ≈ 35 |
| C-3 | 120 - 125 | s | - |
| C-4 | 138 - 142 | s | - |
| C-5 | 120 - 125 | s | - |
| C-6 | 150 - 155 | s | - |
| CF₃ | 120 - 125 | q | ¹JCF ≈ 275 |
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[22][23]
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| CF₃ | -65 to -70 | s |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the key functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| ≡C-H stretch | 3300 - 3250 | Strong, sharp |
| C≡C stretch | 2150 - 2100 | Medium to weak |
| C-F stretch | 1350 - 1150 | Strong |
| C=N, C=C stretch (aromatic) | 1600 - 1450 | Medium |
Synthesis
The most direct and widely applicable method for the synthesis of 5-Ethynyl-2-(trifluoromethyl)pyridine is the Sonogashira cross-coupling reaction.[7][24][25][26] This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. In this case, the starting materials would be a 5-halo-2-(trifluoromethyl)pyridine and a suitable protected or terminal alkyne source.
A plausible synthetic route is outlined below:
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-(trifluoromethyl)pyridine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).
-
Solvent and Reagents: Add anhydrous triethylamine (3.0 eq) and anhydrous tetrahydrofuran (THF).
-
Addition of Alkyne: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification of Intermediate: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-((trimethylsilyl)ethynyl)-2-(trifluoromethyl)pyridine.
-
Deprotection: Dissolve the purified intermediate in methanol and add potassium carbonate (1.5 eq).
-
Final Product Isolation: Stir the mixture at room temperature for 1-2 hours. After completion of the deprotection (monitored by TLC), remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 5-Ethynyl-2-(trifluoromethyl)pyridine.
Reactivity and Applications
The dual functionality of 5-Ethynyl-2-(trifluoromethyl)pyridine makes it a highly versatile building block in organic synthesis.
Reactivity of the Ethynyl Group
The terminal alkyne is amenable to a wide range of chemical transformations:
-
Click Chemistry: The ethynyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,4-disubstituted 1,2,3-triazoles.[9][10][27][28] This highly efficient and regioselective reaction is a cornerstone of modern drug discovery and bioconjugation.
-
Sonogashira Coupling: The terminal alkyne can be further functionalized through another Sonogashira coupling with various aryl or vinyl halides, allowing for the construction of more complex molecular architectures.[7][8][25][26]
-
Other Alkyne Reactions: The ethynyl group can also undergo hydration, hydrohalogenation, and other addition reactions.
Applications in Drug Discovery
The trifluoromethylpyridine scaffold is a privileged motif in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidative metabolism and can also increase lipophilicity, which can improve cell membrane permeability.[3][29][30] The pyridine nitrogen can act as a hydrogen bond acceptor, contributing to target binding. The introduction of the ethynyl group provides a vector for the attachment of various pharmacophores through stable triazole linkages, making 5-Ethynyl-2-(trifluoromethyl)pyridine a valuable tool for fragment-based drug discovery and lead optimization.
Applications in Agrochemicals
Trifluoromethylpyridines are integral components of many modern herbicides, fungicides, and insecticides.[2][4][5] The unique properties imparted by the trifluoromethyl group often lead to increased potency and selectivity. The ethynyl functionality of 5-Ethynyl-2-(trifluoromethyl)pyridine allows for its incorporation into larger, more complex molecules, enabling the development of new agrochemicals with novel modes of action.
Safety and Handling
While a comprehensive toxicological profile for 5-Ethynyl-2-(trifluoromethyl)pyridine is not available, it should be handled with the standard precautions for laboratory chemicals. Based on data for structurally related compounds, it should be considered harmful if swallowed or inhaled and may cause skin and eye irritation.[31]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water.
-
Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
5-Ethynyl-2-(trifluoromethyl)pyridine is a valuable and versatile building block for chemical synthesis. Its unique combination of a reactive alkyne and a bioisosterically important trifluoromethylpyridine core makes it a powerful tool for the development of novel pharmaceuticals and agrochemicals. The synthetic accessibility via the Sonogashira coupling and the diverse reactivity of the ethynyl group, particularly in click chemistry, ensure its continued importance in modern chemical research.
References
- Supporting Information for a scientific article. (n.d.).
- BLD Pharm. (n.d.). 1196155-24-4|5-Ethynyl-2-(trifluoromethyl)pyridine.
- Supporting Information for a scientific article by The Royal Society of Chemistry. (n.d.).
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142.
- A media article on trifluoromethylpyridines in agrochemicals and pharmaceuticals. (2025, December 29).
- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- A scientific article on trifluoromethoxylation of pyridines and pyrimidines. (2017, March 31).
- A document on Fluorine NMR. (n.d.).
- Frontier Specialty Chemicals. (n.d.). 5-Ethynyl-2-(trifluoromethyl)pyridine.
- A document on 19F Chemical Shifts and Coupling Constants from the NMR Facility, UCSB Chem and Biochem. (n.d.).
- A document on 19F NMR Reference Standards. (n.d.).
- BenchChem. (2025). Sonogashira Coupling of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine.
- A media article on the power of trifluoromethylpyridines in modern pharmaceutical synthesis. (n.d.).
- A media article on the role of trifluoromethylpyridine derivatives in pharmaceutical innov
- Matrix Scientific. (n.d.). 5-Ethynyl-2-(4-(trifluoromethyl)phenoxy)pyridine.
- Tsukamoto, M., & Nakamura, T. (2023, November 8).
- A PDF document on the synthesis and application of trifluoromethylpyridines. (2025, August 6).
- BLD Pharm. (n.d.). 379670-42-5|2-Ethynyl-5-(trifluoromethyl)pyridine.
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Supporting Information for a scientific article on Suzuki–Miyaura and Sonogashira reactions. (n.d.).
- A scientific article on 13C NMR studies of fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2.
- A document on 19Flourine NMR. (n.d.).
- Fisher Scientific. (n.d.). eMolecules ChemScene / 5-Ethynyl-2-(trifluoromethyl)pyridine / 100mg /.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- A scientific article on the role of trifluoromethyl and trifluoromethoxy groups in medicinal chemistry. (2025, July 18).
- Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3.
- A scientific article on the synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Fluoro-5-(trifluoromethyl)pyridine 97 69045-82-5.
- PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342.
- A scientific article on palladium(II) bis(arylazoformamide) precatalysts in the Sonogashira reaction. (2025, July 5).
- A diagram from a scientific article on a model click-reaction and catalysts structures.
- A scientific article on 5-ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry. (2013, March 1).
- Vector Labs. (n.d.). 5-Ethynyl Uridine (5-EU).
- A scientific article on recent trends in click chemistry as a promising technology for virus-rel
- A scientific article on the efficient synthesis of fluorescent alkynyl C-nucleosides via Sonogashira coupling. (2016, July 6).
- A database entry for 5-Fluoro-2-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine. (n.d.).
- A document on Click Chemistry Azide-Alkyne Cycloaddition. (n.d.).
- ChemicalBook. (n.d.). 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR spectrum.
- ChemicalBook. (n.d.). 2-(Trifluoromethyl)pyridine(368-48-9) 1H NMR spectrum.
- Sobekbio Biosciences. (n.d.). 5-ethynyl-2-(trifluoroMethyl)pyridine.
- Sigma-Aldrich. (n.d.). 5-Ethynyl-2-(trifluoromethyl)pyridine | 1196155-24-4.
- A scientific article from The Journal of Organic Chemistry Ahead of Print.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. 1196155-24-4|5-Ethynyl-2-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
- 12. 5-Ethynyl-2-(trifluoromethyl)pyridine | [frontierspecialtychemicals.com]
- 13. eMolecules ChemScene / 5-Ethynyl-2-(trifluoromethyl)pyridine / 100mg / | Fisher Scientific [fishersci.com]
- 14. 5-Ethynyl-2-(trifluoromethyl)pyridine | 1196155-24-4 [sigmaaldrich.com]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
- 17. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. 19Flourine NMR [chem.ch.huji.ac.il]
- 19. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 20. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR spectrum [chemicalbook.com]
- 21. 2-(Trifluoromethyl)pyridine(368-48-9) 1H NMR spectrum [chemicalbook.com]
- 22. 19F [nmr.chem.ucsb.edu]
- 23. colorado.edu [colorado.edu]
- 24. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Efficient synthesis of fluorescent alkynyl C-nucleosides via Sonogashira coupling for the preparation of DNA-based polyfluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Recent trends in click chemistry as a promising technology for virus-related research - PMC [pmc.ncbi.nlm.nih.gov]
- 29. nbinno.com [nbinno.com]
- 30. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

